molecular formula C11H5F2N3 B14881961 6-(3,4-Difluorophenyl)pyrimidine-4-carbonitrile

6-(3,4-Difluorophenyl)pyrimidine-4-carbonitrile

Cat. No.: B14881961
M. Wt: 217.17 g/mol
InChI Key: GENVSIULLRDWHB-UHFFFAOYSA-N
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Description

6-(3,4-Difluorophenyl)pyrimidine-4-carbonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with a 3,4-difluorophenyl group and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Difluorophenyl)pyrimidine-4-carbonitrile typically involves the reaction of 3,4-difluoroaniline with a suitable pyrimidine precursor under controlled conditions. One common method involves the cyclization of 3,4-difluorobenzylamine with a nitrile-containing pyrimidine derivative . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Difluorophenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents for these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve moderate to high temperatures and the use of polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while cyclization reactions can produce fused heterocyclic compounds.

Scientific Research Applications

6-(3,4-Difluorophenyl)pyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-Difluorophenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Difluorophenyl)pyrimidine-2-carbonitrile
  • 6-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile
  • 6-(3,4-Difluorophenyl)pyrimidine-4-carboxamide

Uniqueness

6-(3,4-Difluorophenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological and material properties .

Properties

Molecular Formula

C11H5F2N3

Molecular Weight

217.17 g/mol

IUPAC Name

6-(3,4-difluorophenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H5F2N3/c12-9-2-1-7(3-10(9)13)11-4-8(5-14)15-6-16-11/h1-4,6H

InChI Key

GENVSIULLRDWHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=NC(=C2)C#N)F)F

Origin of Product

United States

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